Welcome to the BenchChem Online Store!
molecular formula C11H8N2O B8299475 5h-Pyrrolo[1,2-b]cinnolin-10-one

5h-Pyrrolo[1,2-b]cinnolin-10-one

Cat. No. B8299475
M. Wt: 184.19 g/mol
InChI Key: JYLYUEPOKMFLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04883794

Procedure details

A solution of [2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester (60.0 g, prepared from 1-amino-2-(2-fluorobenzyl)pyrrole and ethyl chloroformate in substantially the same manner as in Example 3) in 250 ml of ethanol was treated with a solution of potassium hydroxide (51 g) in 150 ml of water and then the mixture was heated at reflux for 1 hour. The ethanol was evaporated and the aqueous layer washed with 3×500 ml of ether. The aqueous phase was then adjusted to pH 5 with 6N HCl and the product collected by filtation. Oven drying yielded 20 g of a yellow powder, mp>300° C.
Name
[2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-amino-2-(2-fluorobenzyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([C:6]1[N:7]([NH:11]C(=O)OCC)[CH:8]=[CH:9][CH:10]=1)=[O:5].NN1C=CC=C1CC1C=CC=CC=1F.ClC(OCC)=O.[OH-].[K+]>C(O)C.O>[CH:10]1[CH:9]=[CH:8][N:7]2[C:6]=1[C:4](=[O:5])[C:3]1[CH:17]=[CH:18][CH:19]=[CH:20][C:2]=1[NH:11]2 |f:3.4|

Inputs

Step One
Name
[2-(2-fluorobenzoyl)-1H-pyrrol-1-yl]carbamic acid, ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C=2N(C=CC2)NC(OCC)=O)C=CC=C1
Name
1-amino-2-(2-fluorobenzyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(=CC=C1)CC1=C(C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
WASH
Type
WASH
Details
the aqueous layer washed with 3×500 ml of ether
CUSTOM
Type
CUSTOM
Details
the product collected by filtation
CUSTOM
Type
CUSTOM
Details
Oven drying

Outcomes

Product
Name
Type
product
Smiles
C=1C=CN2NC=3C=CC=CC3C(C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.